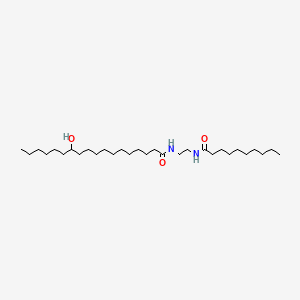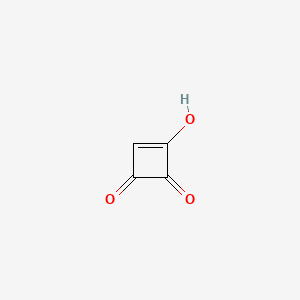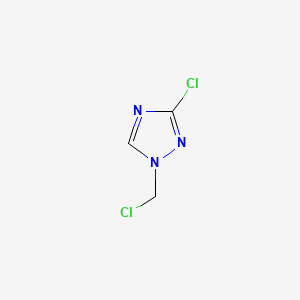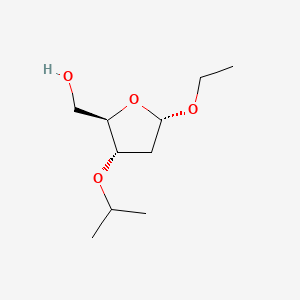
TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(butylcyclopentadienyl)erbium(III) is a compound with the linear formula Er(C5H4C4H9)3 . It is a liquid at room temperature and has a molecular weight of 530.86 .
Molecular Structure Analysis
The molecular structure of Tris(butylcyclopentadienyl)erbium(III) is represented by the SMILES string [Er].CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]2[CH][CH][CH][CH]2.CCCC[C]3[CH][CH][CH][CH]3 .
Physical And Chemical Properties Analysis
Tris(butylcyclopentadienyl)erbium(III) has a boiling point of 240°C at 0.1mm and a density of 1.309 g/mL at 25 °C (lit.) . It is sensitive to air and moisture .
Aplicaciones Científicas De Investigación
Organometallic Compound
Tris(butylcyclopentadienyl)erbium(III), also known as Tris(n-butylcyclopentadienyl)erbium, is an organometallic compound . Organometallic compounds are useful reagents, catalysts, and precursor materials with applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Material Manufacturing
This compound is used in the manufacturing of various materials. American Elements, a chemical manufacturer, supplies organometallic compounds including Tris(butylcyclopentadienyl)erbium(III) in most volumes including bulk quantities and can also produce materials to customer specifications .
Metalorganic Chemical Vapor Deposition (MOCVD)
Tris(butylcyclopentadienyl)erbium(III) is used in the growth of Erbium doped GaAs by metalorganic chemical vapor deposition (MOCVD) . MOCVD is a method of thin film deposition, widely used in the manufacture of semiconductors, LEDs and photovoltaic devices.
Doping Agent
In the context of semiconductors, doping is the process of adding impurities to intrinsic semiconductors to alter their properties. Tris(butylcyclopentadienyl)erbium(III) has been used as a doping agent to realize erbium doping as high as 1.2 × 10^19 cm^−3 .
Optoelectronics
Due to its role in the growth of Erbium doped GaAs, Tris(butylcyclopentadienyl)erbium(III) may have applications in optoelectronics, a field that deals with light-emitting or light-detecting devices, which includes LEDs, lasers, and solar cells .
Research and Development
Given its unique properties and applications, Tris(butylcyclopentadienyl)erbium(III) is a valuable compound in research and development in various fields of science and technology .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
The mode of action of Tris(butylcyclopentadienyl)erbium is primarily chemical rather than biological. It’s used in the atomic layer deposition (ALD) of certain materials . In this process, the compound interacts with other substances at the atomic level, leading to the formation of thin films .
Biochemical Pathways
Its primary function is in the deposition of thin films in material science applications .
Result of Action
The result of Tris(butylcyclopentadienyl)erbium’s action is the formation of thin films on surfaces during the ALD process . These films can be used in various applications, including electronics and optics .
Action Environment
The action of Tris(butylcyclopentadienyl)erbium is influenced by environmental factors such as temperature and pressure . For instance, a relatively low source temperature of 90°C is used for controlled Er doping in the range of 10^17 –10^18 cm^−3 . The compound’s stability, reactivity, and efficacy in the ALD process can be affected by these factors .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM can be achieved through a metathesis reaction between erbium trichloride and sodium cyclopentadienyl-butyrate, followed by a reduction step using lithium aluminum hydride.", "Starting Materials": ["Erbium trichloride", "Sodium cyclopentadienyl-butyrate", "Lithium aluminum hydride", "Butyl Grignard reagent", "Diethyl ether", "Toluene", "Hexane"], "Reaction": [ "Step 1: Dissolve sodium cyclopentadienyl-butyrate in diethyl ether and add erbium trichloride in toluene. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash it with diethyl ether.", "Step 3: Dissolve the obtained solid in toluene and add lithium aluminum hydride. Stir the mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and then add butyl Grignard reagent. Stir the mixture for 2 hours.", "Step 5: Extract the product with hexane and dry the organic layer over magnesium sulfate.", "Step 6: Remove the solvent under reduced pressure to obtain TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM as a white solid." ] } | |
Número CAS |
153608-51-6 |
Fórmula molecular |
C27H39Er |
Peso molecular |
530.868 |
Nombre IUPAC |
5-butylcyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3;/q3*-1;+3 |
Clave InChI |
XGKDHKBXKYVMJT-UHFFFAOYSA-N |
SMILES |
CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582818.png)
![Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B582820.png)



![N-[(2E)-4-Oxo-2-penten-2-yl]acetamide](/img/structure/B582827.png)